
Clocortolone Caproate
Übersicht
Beschreibung
Clocortolone Caproate is a derivative of Clocortolone, a synthetic, topical corticosteroid . It is used to treat several kinds of dermatoses such as psoriasis and eczema . Clocortolone is a medium potency corticosteroid that is often used as a topical cream for the relief of inflammatory and pruritic (itching) arising from steroid-responsive dermatoses of the scalp .
Synthesis Analysis
The synthesis of caproate, an important medium-chain fatty acid, can only be synthesized by limited bacterial species by using ethanol, lactate, or certain saccharides . Caproicibacterium lactatifermentans is a promising caproate producer due to its glucose and lactate utilization capabilities .Molecular Structure Analysis
The molecular formula of Clocortolone Caproate is C28H38ClFO5 . The average mass is 509.050 Da and the monoisotopic mass is 508.239166 Da . The structure of Clocortolone is available in the DrugBank database .Chemical Reactions Analysis
Like other topical corticosteroids, clocortolone has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .Physical And Chemical Properties Analysis
The molecular formula of Clocortolone Caproate is C28H38ClFO5 . The average mass is 509.050 Da and the monoisotopic mass is 508.239166 Da .Wissenschaftliche Forschungsanwendungen
Clocortolone Caproate: A Comprehensive Analysis of Scientific Research Applications
Dermatology Treating Inflammatory Skin Disorders: Clocortolone caproate is widely used in dermatology as a medium potency corticosteroid. It is particularly effective for the relief of inflammatory and pruritic (itching) manifestations of corticosteroid-responsive dermatoses. Conditions such as psoriasis vulgaris, nummular eczema, contact dermatitis, atopic dermatitis, seborrheic dermatitis, and stasis dermatitis are commonly treated with this compound .
Pharmacodynamics Mechanism of Action: The anti-inflammatory activity of clocortolone caproate is thought to be due to the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes .
3. Clinical Trials: Efficacy in Eczema Management Clinical trials have shown that application of potent topical corticosteroids like clocortolone caproate to stable eczema can significantly reduce the number of flare-ups in both adults and children without causing skin thinning or suppression of the pituitary–adrenal axis when used correctly .
Quality of Life Impact Metrics in Dermatology: In assessing the impact on quality of life (QoL) for patients with atopic dermatitis (AD), metrics such as the Dermatology Life Quality Index (DLQI), Children’s DLQI (CDLQI), Infant DLQI (IDLQI), Skindex-16, and the 36-Item Short Form (SF-36) are utilized. Clocortolone caproate’s effectiveness in treatment can be measured against these metrics .
Structural Dynamics Correlation with Therapeutic Effects: Research into the structure and dynamics of clocortolone derivatives like clocortolone pivalate has provided insights into their therapeutic effects. Monitoring parameters such as Chemical Shift Anisotropy (CSA) helps understand their behavior at a molecular level .
Machine Learning Models Predictive Analysis: Machine-learning models using structured datasets from clinical trials and pharmacological studies can predict the efficacy and safety profile of clocortolone caproate, aiding in its application for various dermatoses .
Safety and Hazards
Zukünftige Richtungen
Clocortolone is a steroid that helps reduce inflammation in the body . It is used to treat inflammation and itching caused by psoriasis, eczema, or skin conditions that respond to steroid medication . Future research may focus on the development of new formulations or delivery methods to improve the efficacy and safety of clocortolone.
Wirkmechanismus
Target of Action
Clocortolone Caproate is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors found in almost all cells, but they are most prevalent in the liver and immune cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
The precise mechanism of the anti-inflammatory activity of topical steroids like Clocortolone Caproate is uncertain . Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Biochemical Pathways
Corticosteroids like Clocortolone Caproate affect multiple biochemical pathways. The primary pathway involves the inhibition of phospholipase A2, which leads to a decrease in the production of inflammatory mediators like prostaglandins and leukotrienes . This results in reduced inflammation and immune response .
Pharmacokinetics
Like other topical corticosteroids, Clocortolone Caproate is absorbed through the skin . Topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Result of Action
The molecular and cellular effects of Clocortolone Caproate’s action primarily involve the reduction of inflammation and immune response . By inhibiting the production of inflammatory mediators, Clocortolone Caproate can alleviate symptoms of inflammatory and pruritic (itching) skin disorders .
Action Environment
The action of Clocortolone Caproate can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids can be affected by the integrity of the skin barrier and the use of occlusive dressings .
Eigenschaften
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRTBFDFNRBQO-ANHDKODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964141 | |
| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clocortolone Caproate | |
CAS RN |
4891-71-8 | |
| Record name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCORTOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




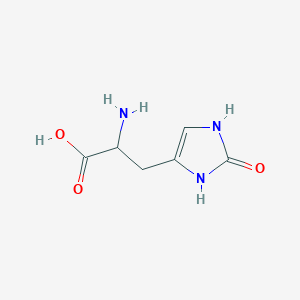
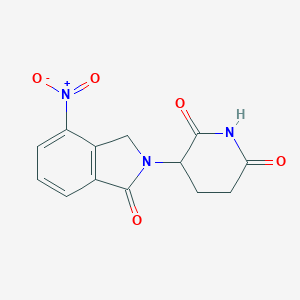

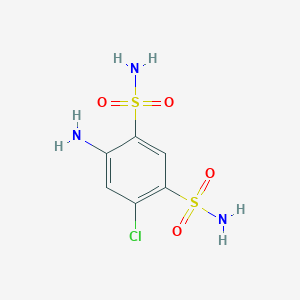

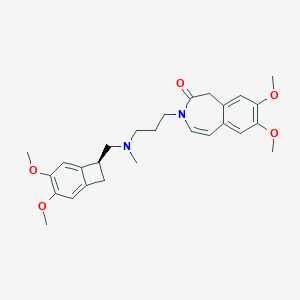
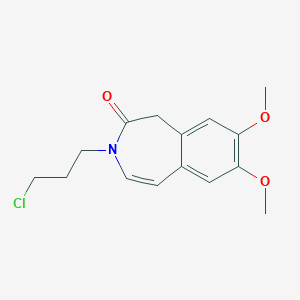
![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)



![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)
